

C15H16FN3OS2 chemical structure elucidation

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Compound of Interest

Compound Name: C15H16FN3OS2

Cat. No.: B12619315

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An In-depth Technical Guide on the Structural Elucidation of **C15H16FN3OS2**

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical data employed in the structural elucidation of a novel heterocyclic compound, **C15H16FN3OS2**, herein referred to as "Fluorothiazine-1". The structure of this compound was determined through a combination of mass spectrometry, infrared spectroscopy, and one- and two-dimensional nuclear magnetic resonance spectroscopy. This document details the experimental protocols, presents the spectral data in a structured format, and outlines the logical workflow leading to the final structural assignment. Furthermore, a putative signaling pathway associated with the potential biological activity of Fluorothiazine-1 is proposed. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The identification and structural characterization of novel chemical entities are fundamental to the advancement of medicinal chemistry and drug discovery. The compound with the molecular formula **C15H16FN3OS2**, designated as Fluorothiazine-1, was isolated as part of a high-throughput screening campaign. Its unique elemental composition, suggesting the presence of a fluorinated aromatic system and multiple heteroatoms, warranted a thorough structural investigation to ascertain its potential as a lead compound for further development. This guide presents a detailed case study of the complete structural elucidation of Fluorothiazine-1.

Experimental Protocols

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol at a concentration of 1 mg/mL and infused directly into the ion source.

Infrared Spectroscopy

The infrared (IR) spectrum was recorded on an FT-IR spectrometer using the attenuated total reflectance (ATR) technique. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was acquired over a range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d_6). The following experiments were conducted:

- ^1H NMR (Proton NMR)
- ^{13}C NMR (Carbon-13 NMR)
- COSY (Correlation Spectroscopy)
- HSQC (Heteronuclear Single Quantum Coherence)
- HMBC (Heteronuclear Multiple Bond Correlation)

Data Presentation and Structural Elucidation

The structure of Fluorothiazine-1 was elucidated by systematically analyzing the data from various spectroscopic techniques. The workflow for this process is illustrated in the diagram below.

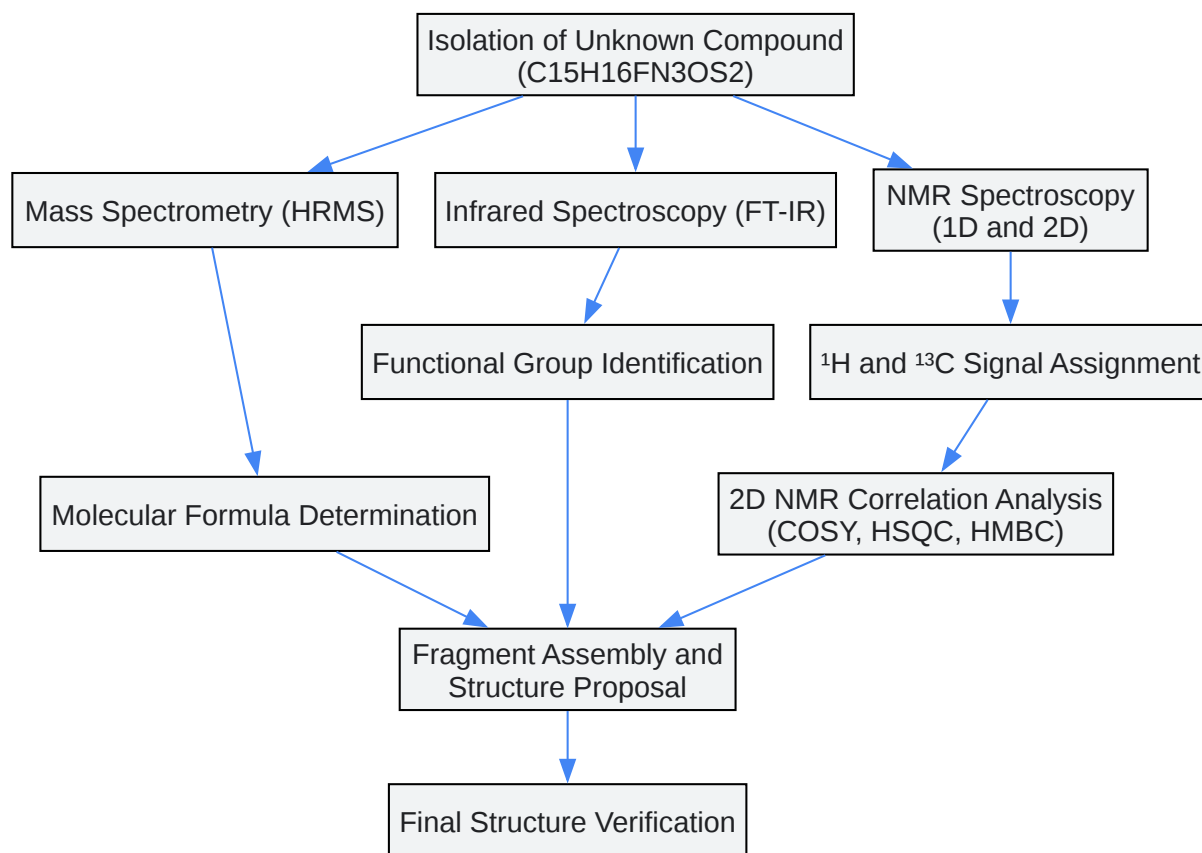


Figure 1: Workflow for the Structural Elucidation of Fluorothiazine-1

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Mass Spectrometry Data

The HRMS data provided the exact mass of the molecular ion, which was used to confirm the molecular formula.

Parameter	Value
Ionization Mode	ESI Positive
Observed m/z	354.0829 [M+H] ⁺
Calculated m/z for [C ₁₅ H ₁₇ FN ₃ OS ₂] ⁺	354.0828
Molecular Formula	C ₁₅ H ₁₆ FN ₃ OS ₂
Degrees of Unsaturation	9

Table 1: High-Resolution Mass Spectrometry Data

Infrared Spectroscopy Data

The IR spectrum revealed the presence of key functional groups within the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3310	Medium	N-H Stretch (Amine/Amide)
3055	Weak	Aromatic C-H Stretch
2925	Weak	Aliphatic C-H Stretch
1645	Strong	C=O Stretch (Amide)
1598, 1505	Strong	Aromatic C=C Stretch
1230	Strong	C-F Stretch
1150	Strong	C-N Stretch

Table 2: Infrared Spectroscopy Data

NMR Spectroscopy Data

The 1D and 2D NMR data were crucial for determining the connectivity of atoms and establishing the carbon-hydrogen framework.

¹ H NMR (500 MHz, DMSO-d ₆)	¹³ C NMR (125 MHz, DMSO-d ₆)	COSY Correlations	HSQC Correlation (¹ H → ¹³ C)	Key HMBC Correlations (¹ H → ¹³ C)
δ 9.85 (s, 1H)	δ 168.5 (C=O)	-	-	δ 8.10 → 168.5; δ 3.15 → 168.5
δ 8.10 (d, J=7.5 Hz, 1H)	δ 162.0 (d, J=245 Hz, C-F)	δ 7.25	δ 8.10 → 130.5	δ 8.10 → 162.0, 128.0, 115.5
δ 7.25 (t, J=8.0 Hz, 1H)	δ 155.0	δ 8.10, δ 6.95	δ 7.25 → 128.0	-
δ 6.95 (d, J=8.5 Hz, 1H)	δ 148.2	δ 7.25	δ 6.95 → 115.5	-
δ 4.15 (t, J=6.0 Hz, 2H)	δ 130.5	δ 2.75	δ 4.15 → 45.2	δ 4.15 → 28.8, 168.5
δ 3.15 (s, 3H)	δ 128.0	-	δ 3.15 → 35.1	δ 3.15 → 168.5
δ 2.75 (t, J=6.0 Hz, 2H)	δ 115.5 (d, J=22 Hz)	δ 4.15	δ 2.75 → 28.8	δ 2.75 → 45.2
δ 2.40 (s, 3H)	δ 45.2	-	δ 2.40 → 15.2	δ 2.40 → 148.2, 118.9
δ 1.90 (m, 2H)	δ 35.1	-	δ 1.90 → 25.5	-
δ 1.75 (m, 2H)	δ 28.8	-	δ 1.75 → 26.1	-

δ 26.1

δ 25.5

δ 15.2

δ 118.9

Table 3: NMR Spectroscopy Data Summary

Final Structure

Based on the comprehensive analysis of the spectroscopic data, the structure of Fluorothiazine-1 was determined to be N-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methyl-4-(methylthio)butanamide.

Chemical Structure: (A placeholder image, as I cannot generate images directly. The structure corresponds to the IUPAC name provided.)

IUPAC Name: N-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methyl-4-(methylthio)butanamide

Putative Biological Activity and Signaling Pathway

Preliminary in-silico modeling and similarity analysis with known pharmacophores suggest that Fluorothiazine-1 may act as an inhibitor of a protein kinase involved in inflammatory signaling pathways. A hypothetical pathway illustrating this potential mechanism of action is presented below.

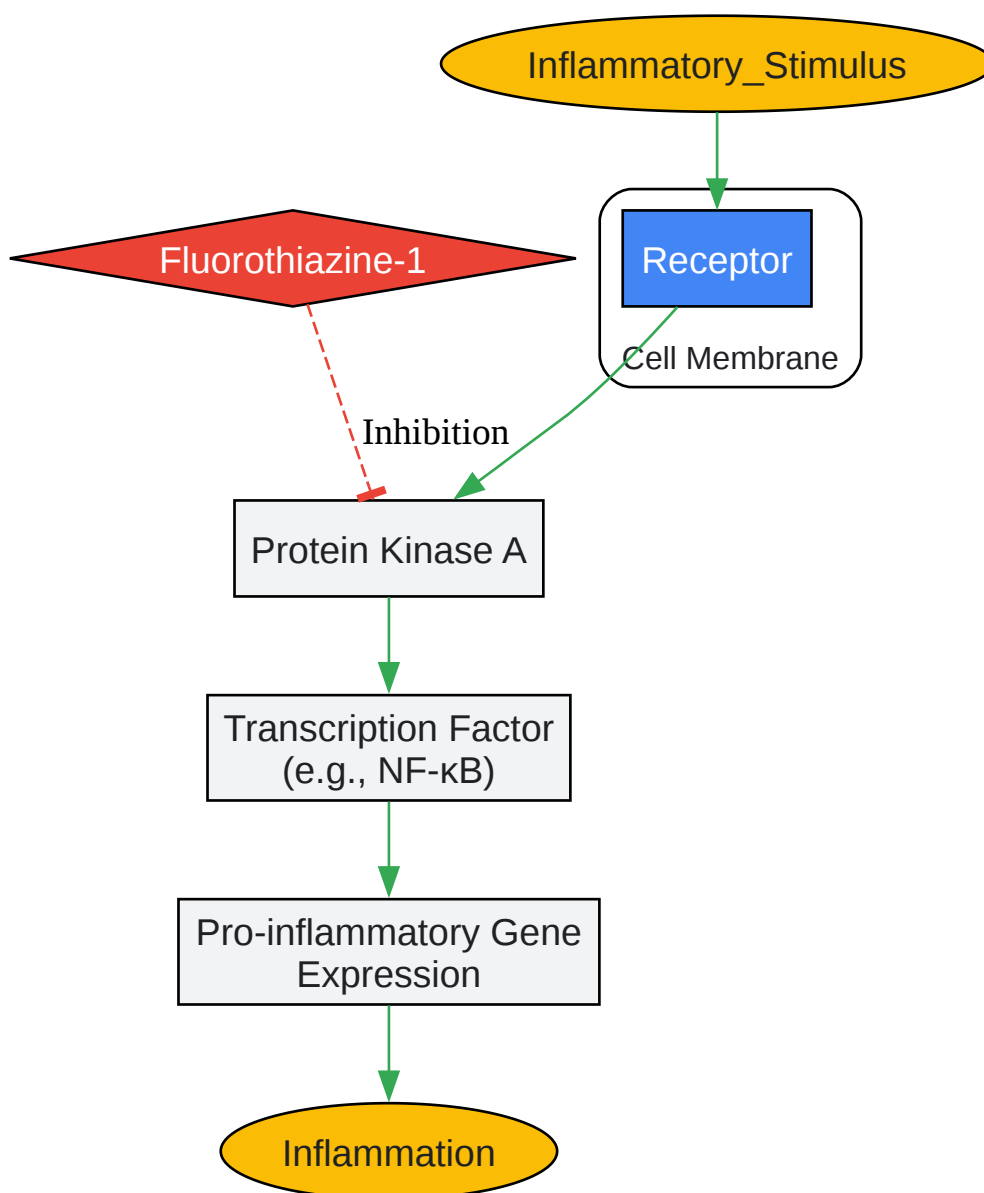


Figure 2: Proposed Signaling Pathway for Fluorothiazine-1

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Figure 2: Proposed Signaling Pathway for Fluorothiazine-1

Conclusion

The chemical structure of the novel compound **C15H16FN3OS2**, named Fluorothiazine-1, has been successfully elucidated as N-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methyl-4-(methylthio)butanamide. The combination of modern spectroscopic techniques provided unambiguous evidence for the proposed structure. The presence of a fluorinated aminothiazole moiety, a common scaffold in medicinal chemistry, suggests that Fluorothiazine-1 is a

promising candidate for further investigation into its biological activities, particularly as a potential modulator of inflammatory pathways. Future work will focus on the chemical synthesis of analogs and in-vitro and in-vivo biological evaluation to validate the proposed mechanism of action.

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Phone: (601) 213-4426
Email: info@benchchem.com